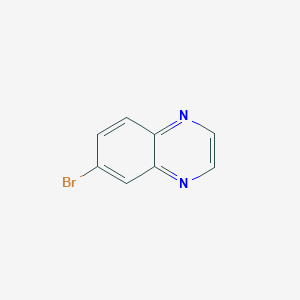

6-Bromoquinoxaline

Description

The exact mass of the compound 6-Bromoquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromoquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYFLUFQGFNMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346282 | |

| Record name | 6-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-17-9 | |

| Record name | 6-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Chemical Architecture of 6-Bromoquinoxaline: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, a profound understanding of the chemical structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the chemical structure elucidation of 6-Bromoquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Through a comprehensive compilation of spectroscopic data, detailed experimental protocols, and visual representations of its structural and potential biological interactions, this document serves as a core resource for the scientific community.

Physicochemical Properties and Identification

6-Bromoquinoxaline is a halogenated derivative of quinoxaline, a bicyclic heteroaromatic compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for its identification and characterization.[1][2][3][4]

| Property | Value |

| IUPAC Name | 6-bromoquinoxaline |

| CAS Number | 50998-17-9 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.04 g/mol |

| Melting Point | 48-53 °C |

| Boiling Point | 300.2°C at 760 mmHg |

| SMILES String | C1=CC2=NC=CN=C2C=C1Br |

Spectroscopic Elucidation of the Core Structure

The precise arrangement of atoms within the 6-Bromoquinoxaline molecule is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule, allowing for the unambiguous assignment of each atom's position.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Bromoquinoxaline is expected to exhibit distinct signals corresponding to the five protons on the quinoxaline ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about the connectivity of these protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the 6-Bromoquinoxaline structure. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, differentiating between carbons in the benzene and pyrazine rings, as well as the carbon atom directly bonded to the bromine.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of 6-Bromoquinoxaline is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromoquinoxaline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis:

-

Reference the spectra using the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the 6-Bromoquinoxaline structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorptions for 6-Bromoquinoxaline:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrazine rings |

| 1200-1000 | C-H in-plane bending | Aromatic |

| 850-750 | C-H out-of-plane bending | Aromatic |

| Below 1000 | C-Br stretch | Aryl halide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of 6-Bromoquinoxaline with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the spectrum of the sample.

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum of 6-Bromoquinoxaline:

The mass spectrum of 6-Bromoquinoxaline is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. Fragmentation of the molecular ion will lead to the formation of smaller, charged fragments, providing further structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments and, consequently, the parent molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 6-Bromoquinoxaline follows a logical progression of experiments and data analysis.

Caption: Workflow for the synthesis, purification, and structural elucidation of 6-Bromoquinoxaline.

Potential Biological Significance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific research on 6-Bromoquinoxaline is ongoing, its structural similarity to other bioactive quinoxalines suggests its potential to interact with various biological targets.

For instance, many quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through complex signaling pathways. One such pathway is the intrinsic or mitochondrial pathway of apoptosis.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by 6-Bromoquinoxaline.

Researchers may investigate the effect of 6-Bromoquinoxaline on such pathways to understand its mechanism of action and to develop novel therapeutic strategies.

This technical guide serves as a comprehensive starting point for researchers working with 6-Bromoquinoxaline. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this promising compound.

References

6-Bromoquinoxaline (CAS: 50998-17-9): A Technical Guide for Chemical Synthesis and Drug Discovery

An in-depth exploration of the synthesis, reactivity, and biomedical applications of 6-Bromoquinoxaline, a key heterocyclic building block in modern medicinal chemistry.

Introduction

6-Bromoquinoxaline is a versatile heterocyclic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a bromine atom at the 6-position of the quinoxaline ring system, provides a reactive handle for a wide array of chemical transformations, making it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of 6-Bromoquinoxaline, including its chemical and physical properties, detailed synthetic methodologies, and its burgeoning role in drug discovery and development, with a particular focus on its application in the context of neurological disorders and oncology.

Physicochemical Properties

6-Bromoquinoxaline is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 50998-17-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 209.04 g/mol | |

| Melting Point | 48-58 °C | |

| Boiling Point | 300.2 °C at 760 mmHg | |

| Appearance | Light yellow to yellow to orange powder to crystal | |

| Purity | ≥ 95% | |

| InChI Key | NOYFLUFQGFNMRB-UHFFFAOYSA-N | |

| SMILES | Brc1ccc2nccnc2c1 |

Synthesis of 6-Bromoquinoxaline and its Derivatives

The synthesis of 6-Bromoquinoxaline and its derivatives can be achieved through various synthetic routes. The classical and most common approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Synthesis of 6-Bromoquinoxaline

A common laboratory-scale synthesis of 6-Bromoquinoxaline involves the direct bromination of quinoxaline.

Experimental Protocol: Bromination of Quinoxaline

-

Reactants: A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide is prepared in glacial acetic acid (10 mL).

-

Reaction Conditions: The reaction mixture is heated at reflux temperature for 20 hours under an inert atmosphere.

-

Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then diluted with a saturated solution of sodium carbonate (10 mL) and extracted with ethyl acetate (2 x 25 mL).

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield 6-Bromoquinoxaline.

-

Yield: Approximately 50-51%.

Synthesis of Quinoxaline Derivatives

The quinoxaline scaffold can be further modified to generate a diverse library of compounds. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups at the bromine-substituted position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 6-Bromoquinoxaline-2,3(1H,4H)-dione

-

Reactants: To a reaction vessel, add 6-Bromoquinoxaline-2,3(1H,4H)-dione (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent: A solvent system such as dioxane/water (in a 4:1 to 10:1 ratio) is added.

-

Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes and then heated to 80-100 °C with stirring.

-

Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

Derivatives of 6-Bromoquinoxaline have shown significant promise in various therapeutic areas, owing to their diverse pharmacological activities.

Neurodegenerative Diseases

Quinoxaline derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

-

Parkinson's Disease: Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. One such compound, 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ), has been shown to penetrate the blood-brain barrier and protect dopaminergic neurons from oxidative stress-induced cell death. The neuroprotective action of some of these compounds is partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.

-

Alzheimer's Disease: Novel quinoxaline derivatives have been synthesized and evaluated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds exhibit high affinity for Aβ(1-42) aggregates, and radioiodinated versions have been shown to specifically label β-amyloid plaques in brain tissue from animal models and human patients.

Oncology

The quinoxaline scaffold is a key component in a number of anticancer agents. Dibromo-quinoxaline derivatives, in particular, have shown potent activity against various cancer cell lines.

-

Inhibition of Apoptosis Signal-Regulated Kinase 1 (ASK1): A dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of ASK1, with an IC50 value of 30.17 nM. ASK1 is a critical component of the JNK and p38 MAPK signaling pathways, which are implicated in cellular processes such as apoptosis and inflammation. Inhibition of ASK1 by this quinoxaline derivative has shown therapeutic potential in the context of non-alcoholic fatty liver disease.

Conclusion

6-Bromoquinoxaline is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the field of medicinal chemistry. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the exploration of new therapeutic applications for this promising class of compounds. The data presented in this technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 50998-17-9 | 6-Bromoquinoxaline - Synblock [synblock.com]

- 5. 6-ブロモキノキサリン 96% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of 6-Bromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core, which consists of a benzene ring fused to a pyrazine ring.[1] Its chemical structure, featuring a reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities.[2] The presence of the bromo-substituent at the 6-position provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and the development of functional organic materials. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of 6-Bromoquinoxaline, along with detailed experimental protocols and an exploration of the biological activities associated with its derivatives.

Physical and Chemical Properties

The physicochemical properties of 6-Bromoquinoxaline are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties like solubility and pKa are limited, reliable data and predictions are summarized below.

Table 1: Core Physical and Chemical Properties of 6-Bromoquinoxaline

| Property | Value | Source(s) |

| CAS Number | 50998-17-9 | [1] |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Molecular Weight | 209.04 g/mol | |

| Appearance | Light yellow to orange powder/crystal | N/A |

| Melting Point | 48-58 °C | |

| Boiling Point | 149 °C @ 18 mmHg | N/A |

| pKa (of parent Quinoxaline) | 0.56 (Weak Base) | |

| LogP (Predicted) | 2.2 |

Table 2: Solubility Profile of 6-Bromoquinoxaline

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | Parent quinoxaline is water-soluble. |

| Ethyl Acetate | Soluble | Commonly used as an extraction solvent in its synthesis. |

| Glacial Acetic Acid | Soluble | Used as a solvent for its synthesis. |

| Dimethylformamide (DMF) | Soluble | Used as a solvent for its synthesis. |

| Chloroform (CDCl₃) | Soluble | Suitable for NMR analysis. |

| Dimethyl Sulfoxide (DMSO-d₆) | Soluble | Suitable for NMR analysis. |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-Bromoquinoxaline.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Note: The following chemical shifts are predicted based on the analysis of quinoxaline and related bromo-substituted heterocyclic compounds. Actual experimental values may vary slightly.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.85 | d | J ≈ 2.0 Hz | H-2 |

| ~8.83 | d | J ≈ 2.0 Hz | H-3 |

| ~8.20 | d | J ≈ 2.2 Hz | H-5 |

| ~8.05 | d | J ≈ 9.0 Hz | H-8 |

| ~7.80 | dd | J ≈ 9.0, 2.2 Hz | H-7 |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~146.0 | C-2 |

| ~145.5 | C-3 |

| ~142.0 | C-8a |

| ~140.5 | C-4a |

| ~133.0 | C-7 |

| ~131.0 | C-5 |

| ~130.0 | C-8 |

| ~122.0 | C-6 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1620-1580 | C=N Stretch | Pyrazine Ring |

| 1550-1450 | C=C Stretch | Aromatic Rings |

| < 1000 | C-Br Stretch | Aryl Halide |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 210 | [M+2]⁺ | Molecular ion peak corresponding to the ⁸¹Br isotope. |

| 208 | [M]⁺ | Molecular ion peak corresponding to the ⁷⁹Br isotope. |

| 75 | Fragment | A common fragment in the mass spectrum. |

Chemical Reactivity and Synthesis

6-Bromoquinoxaline serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-position.

Reactivity Profile

The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-C and C-N bond-forming reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted quinoxalines.

These reactions allow for the attachment of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinoxaline via Bromination

This protocol describes the synthesis of 6-Bromoquinoxaline from quinoxaline.

Materials:

-

Quinoxaline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Glacial Acetic Acid

-

Saturated Sodium Carbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Dilute the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate (2x).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude 6-Bromoquinoxaline by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This general protocol is adapted from procedures for similar aryl bromides and can be used to functionalize 6-Bromoquinoxaline.

Materials:

-

6-Bromoquinoxaline (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a flame-dried reaction vessel, add 6-Bromoquinoxaline, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting coupled product by column chromatography.

Protocol 3: General Method for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified 6-Bromoquinoxaline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the spectrum of the sample and identify the characteristic absorption bands.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct insertion probe.

-

Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion peak and fragmentation pattern.

Biological Activity of Quinoxaline Derivatives

While 6-Bromoquinoxaline is primarily a synthetic intermediate, the quinoxaline scaffold it contains is a key feature in many biologically active molecules. Derivatives synthesized from 6-Bromoquinoxaline have shown significant potential in various therapeutic areas.

-

Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.

-

Antimicrobial Activity: Analogs have demonstrated promising activity against various pathogenic bacteria and fungi.

-

Neuroprotective Activity: Certain quinoxaline derivatives act as antagonists of AMPA receptors, which are implicated in neurodegenerative diseases.

Signaling Pathway Involvement: ASK1 Inhibition

A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1 pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream activation of JNK and p38 kinases, thereby mitigating cellular damage.

Conclusion

6-Bromoquinoxaline is a fundamentally important heterocyclic compound whose value lies in its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic properties, coupled with its reactivity in modern cross-coupling reactions, make it an indispensable tool for medicinal chemists and materials scientists. The broad spectrum of biological activities exhibited by its derivatives, particularly in oncology and neuropharmacology, ensures that 6-Bromoquinoxaline will continue to be a focal point for research and development in the creation of novel therapeutic agents and functional materials.

References

In-Depth Technical Guide on the Solubility of 6-Bromoquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and screening in drug discovery and development processes. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the behavior of structurally similar compounds and provides standardized methodologies for its empirical determination.

Physicochemical Properties of 6-Bromoquinoxaline

A summary of the key physicochemical properties of 6-bromoquinoxaline is presented below.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂[1][2] |

| Molecular Weight | 209.04 g/mol [1][2] |

| Appearance | White to off-white powder |

| Melting Point | 48-53 °C[3] |

| CAS Number | 50998-17-9 |

Predicted Solubility Profile

The following table summarizes the predicted solubility of 6-bromoquinoxaline in a selection of organic solvents. This information is inferred from the solubility characteristics of similar heterocyclic compounds and should be confirmed by experimental determination.

| Solvent Category | Solvent | Predicted Solubility |

| Polar Protic | Methanol | Moderate |

| Ethanol | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Good |

| N,N-Dimethylformamide (DMF) | Good | |

| Acetonitrile | Fair | |

| Nonpolar | Toluene | Poor |

| Hexane | Poor |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 6-bromoquinoxaline, the following detailed methodologies are recommended.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly assess the solubility of the compound in a range of solvents.

Materials:

-

6-Bromoquinoxaline

-

Selection of solvents (e.g., Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide, N,N-Dimethylformamide, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 1-2 mg of 6-bromoquinoxaline and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

6-Bromoquinoxaline

-

Chosen solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of 6-bromoquinoxaline to a known volume of the solvent in a scintillation vial. The presence of undissolved solid should be clearly visible.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of 6-bromoquinoxaline.

-

Prepare a standard curve with known concentrations of 6-bromoquinoxaline to quantify the sample concentration accurately.

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of 6-bromoquinoxaline solubility.

References

Spectroscopic Profile of 6-Bromoquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromoquinoxaline, a significant heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring these spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-bromoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.85 | d | 1.8 | H-2 |

| 8.82 | d | 1.8 | H-3 |

| 8.24 | d | 2.4 | H-5 |

| 8.05 | d | 9.0 | H-8 |

| 7.85 | dd | 9.0, 2.4 | H-7 |

Note: Data is predicted and compiled from typical values for quinoxaline and bromo-aromatic systems. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.0 | C-2 |

| 145.5 | C-3 |

| 142.0 | C-8a |

| 140.5 | C-4a |

| 134.0 | C-7 |

| 131.5 | C-5 |

| 130.0 | C-8 |

| 122.0 | C-6 |

Note: Data is predicted and compiled based on known substituent effects on the quinoxaline scaffold.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1580-1620 | Medium-Strong | C=C and C=N ring stretching |

| 1450-1500 | Medium | Aromatic ring stretching |

| 1000-1100 | Strong | C-Br stretch |

| 800-900 | Strong | C-H out-of-plane bending |

Note: These are characteristic absorption bands for bromo-substituted aromatic heterocycles.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~100 / ~98 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 129 | Variable | [M - Br]⁺ |

| 102 | Variable | [M - Br - HCN]⁺ |

| 75 | Variable | Further fragmentation |

Note: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with a near 1:1 ratio.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure of 6-bromoquinoxaline.

Materials and Equipment:

-

6-Bromoquinoxaline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Accurately weigh the 6-bromoquinoxaline sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp resonance signals.

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the pulse angle (typically 90°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon will appear as a singlet).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-bromoquinoxaline by measuring the absorption of infrared radiation.

Materials and Equipment:

-

6-Bromoquinoxaline sample (solid)

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 6-bromoquinoxaline sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them with known correlation tables to identify functional groups.

-

-

Cleaning: After the measurement, clean the ATR crystal and pressure arm tip thoroughly with a suitable solvent and a soft wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-bromoquinoxaline.

Materials and Equipment:

-

6-Bromoquinoxaline sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (e.g., methanol or acetonitrile)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-bromoquinoxaline in a volatile organic solvent.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 6-bromoquinoxaline, this can be done via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak. For 6-bromoquinoxaline, this will be a pair of peaks of nearly equal intensity at m/z 208 and 210, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to gain further structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 6-bromoquinoxaline.

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of 6-bromoquinoxaline.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromoquinoxaline. Given the importance of quinoxaline derivatives in medicinal chemistry, a thorough understanding of their structural characterization is paramount. This document outlines the predicted spectral data, offers a detailed interpretation, and provides standardized experimental protocols for acquiring such spectra. The data presented herein is computationally predicted and serves as a reference for the analysis of experimentally obtained spectra.

Introduction to the Spectroscopic Analysis of Quinoxalines

Quinoxalines, bicyclic heteroaromatic compounds, are significant scaffolds in the development of therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, making their unambiguous structural elucidation a critical step in drug discovery. NMR spectroscopy is an essential analytical technique for determining the precise molecular structure of these compounds in solution. This guide focuses on 6-Bromoquinoxaline, detailing the expected ¹H and ¹³C NMR spectral features to aid researchers in its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-Bromoquinoxaline. These values were obtained using computational prediction tools and are intended to be a guide for interpreting experimental data. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | 1.8 |

| H-3 | 8.82 | d | 1.8 |

| H-5 | 8.25 | d | 2.2 |

| H-7 | 7.90 | dd | 9.0, 2.2 |

| H-8 | 8.05 | d | 9.0 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 146.5 |

| C-3 | 145.8 |

| C-5 | 133.5 |

| C-6 | 125.0 |

| C-7 | 132.0 |

| C-8 | 130.5 |

| C-4a | 142.0 |

| C-8a | 141.5 |

Spectral Interpretation and Analysis

The predicted NMR spectra of 6-Bromoquinoxaline reveal a distinct pattern of signals characteristic of its substituted quinoxaline core.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five signals in the aromatic region.

-

Pyrazine Protons (H-2 and H-3): The two protons on the pyrazine ring, H-2 and H-3, are the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms. They are predicted to appear as doublets around 8.85 and 8.82 ppm, with a small coupling constant (¹JHH ≈ 1.8 Hz) characteristic of the coupling between H-2 and H-3.

-

Benzene Ring Protons (H-5, H-7, and H-8): The protons on the benzene ring are influenced by the bromine substituent at the C-6 position.

-

H-5: This proton is situated ortho to the bromine atom and is expected to appear as a doublet around 8.25 ppm. The splitting is due to the meta-coupling with H-7 (⁴JHH).

-

H-7: This proton is positioned meta to the bromine atom and is predicted to be a doublet of doublets around 7.90 ppm, arising from ortho-coupling with H-8 (³JHH) and meta-coupling with H-5 (⁴JHH).

-

H-8: This proton is para to the bromine atom and is expected to be a doublet around 8.05 ppm due to ortho-coupling with H-7 (³JHH).

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms in the 6-Bromoquinoxaline molecule.

-

Pyrazine Carbons (C-2 and C-3): These carbons are adjacent to the nitrogen atoms and are therefore significantly deshielded, appearing at approximately 146.5 and 145.8 ppm.

-

Brominated Carbon (C-6): The carbon directly attached to the bromine atom (C-6) is expected to resonate around 125.0 ppm. The chemical shift is influenced by the electronegativity and heavy atom effect of bromine.

-

Other Benzene Ring Carbons (C-5, C-7, C-8): The remaining carbons of the benzene ring are predicted to appear between 130.5 and 133.5 ppm.

-

Bridgehead Carbons (C-4a and C-8a): The two quaternary carbons at the ring junction are expected to be in the range of 141.5 to 142.0 ppm.

Experimental Protocols

The following are general experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of quinoxaline derivatives.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 6-Bromoquinoxaline for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a compound like 6-Bromoquinoxaline.

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 6-Bromoquinoxaline. By combining the predicted data with the outlined experimental protocols and analysis workflow, researchers and drug development professionals can confidently approach the structural characterization of this and related quinoxaline derivatives.

Thermogravimetric Analysis of 6-Bromoquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[1][3] Any mass change is recorded as a function of temperature, providing valuable insights into physical and chemical phenomena such as desorption, decomposition, and oxidation.[3] For pharmaceutical compounds like 6-Bromoquinoxaline, TGA is instrumental in determining thermal stability, which is a critical parameter for drug development, formulation, and storage.

Hypothetical Thermogravimetric Analysis of 6-Bromoquinoxaline

Based on the thermal behavior of similar aromatic and heterocyclic compounds, a hypothetical TGA experiment on 6-Bromoquinoxaline is presented below. This section includes illustrative data and an interpretation of the expected thermogram.

Summary of Thermal Decomposition Data

The following table summarizes the expected quantitative data from a TGA experiment on 6-Bromoquinoxaline conducted under an inert nitrogen atmosphere.

| Parameter | Value | Unit | Description |

| Sample Name | 6-Bromoquinoxaline | - | - |

| Initial Sample Mass | 5.25 | mg | - |

| Heating Rate | 10 | °C/min | - |

| Temperature Range | 25 - 600 | °C | - |

| Purge Gas | Nitrogen | - | - |

| Flow Rate | 50 | mL/min | - |

| Decomposition Stage 1 | |||

| Onset Temperature (Tonset) | ~ 210 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 235 | °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Δm) | ~ 38.2 | % | Percentage of mass lost in this stage. |

| Decomposition Stage 2 | |||

| Onset Temperature (Tonset) | ~ 350 | °C | The temperature at which the second stage of mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | ~ 380 | °C | The temperature at which the rate of mass loss is at its maximum for the second stage. |

| Mass Loss (Δm) | ~ 45.5 | % | Percentage of mass lost in this stage. |

| Final Residue | |||

| Residue at 600 °C | ~ 16.3 | % | The remaining mass at the end of the experiment. |

Interpretation of the TGA Curve

The TGA curve of 6-Bromoquinoxaline would likely exhibit a multi-stage decomposition profile. The initial, slight mass loss below 150°C can be attributed to the desorption of moisture or residual solvent. The first major decomposition stage, with an onset around 210°C, is likely associated with the cleavage of the C-Br bond and the initial fragmentation of the quinoxaline ring. The second decomposition stage, commencing at approximately 350°C, would correspond to the further breakdown of the heterocyclic ring structure into smaller volatile fragments. The presence of a final residue suggests the formation of a stable carbonaceous material at high temperatures.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of 6-Bromoquinoxaline.

Instrumentation

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)

-

Microbalance (sensitivity ±0.1 µg)

-

Alumina or platinum crucibles (pans)

-

Inert gas supply (high purity nitrogen or argon)

Sample Preparation

-

Ensure the 6-Bromoquinoxaline sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.

-

Record the exact initial mass of the sample.

TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA balance mechanism.

-

Close the furnace and ensure a proper seal.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 25°C.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

Initiate the heating program and data acquisition.

-

Record the mass loss as a function of temperature.

Data Analysis

-

Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

-

Determine the onset temperature of each decomposition step.

-

Quantify the mass loss at each stage and the final residue percentage.

Visualizing the Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the experimental workflow for the thermogravimetric analysis and a plausible signaling pathway for the thermal decomposition of 6-Bromoquinoxaline.

References

An In-depth Technical Guide to the X-ray Crystallography of 6-Bromoquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the X-ray crystallography of 6-bromoquinoxaline derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and the introduction of a bromine atom at the 6-position offers a valuable tool for modulating the physicochemical and biological properties of these compounds. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Introduction to 6-Bromoquinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds composed of a fused benzene and pyrazine ring. They are a common feature in a variety of biologically active molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The bromine substituent at the 6-position of the quinoxaline core serves as a key functional group that can influence the compound's electronic properties and provide a handle for further synthetic modifications.

X-ray Crystallography Data of 6-Bromoquinoxaline Derivatives

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is achieved through single-crystal X-ray diffraction. This technique provides invaluable data on molecular geometry, conformation, and intermolecular interactions. Below is a summary of crystallographic data for representative 6-bromoquinoxaline derivatives.

Table 1: Comparative Crystallographic Data of Quinoxaline Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | C₁₆H₉N₃O₂S₂ | Monoclinic | P2₁/c | 11.7649(4) | 5.3386(2) | 24.3536(8) | 90 | 105.610(3) | 90 | 1473.18(9) | 4 |

| 2-Amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate | C₁₂H₈Br₂N₃O⁺·Br⁻·H₂O | Triclinic | P-1 | 7.5069(7) | 9.7435(10) | 10.1997(11) | 92.453(8) | 108.627(8) | 99.423(8) | 688.88(12) | 2 |

Experimental Protocols

The successful X-ray crystallographic analysis of 6-bromoquinoxaline derivatives is contingent on the preparation of high-quality single crystals and the meticulous execution of the diffraction experiment.

Synthesis and Crystallization of a 6-Bromoquinoxaline Derivative

This protocol describes the synthesis of 6-bromo-2,3-diphenylquinoxaline, a common derivative, followed by a general procedure for obtaining single crystals suitable for X-ray diffraction.

Synthesis of 6-Bromo-2,3-diphenylquinoxaline

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (50 mL).

-

Reaction Execution: Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-bromo-2,3-diphenylquinoxaline.[3]

Crystallization for X-ray Diffraction

High-quality single crystals are typically grown using slow evaporation or vapor diffusion methods.

-

Solvent Selection: Determine a suitable solvent system where the compound has moderate solubility. This often involves a primary solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.

-

Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen primary solvent. Filter the solution to remove any particulate matter and place it in a clean vial, loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a reservoir of the anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction and Structure Refinement

The following is a general workflow for data collection and structure solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant if data is to be collected at low temperatures.[4]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities on a detector.[4]

-

Data Processing: The collected raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, bond lengths, and bond angles, resulting in the final crystal structure.

Signaling Pathways of Bromoquinoxaline Derivatives in Drug Development

Several bromoquinoxaline derivatives have shown promise as potent inhibitors of key signaling kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1) and Pim-1 kinase, which are implicated in cancer and inflammatory diseases.

ASK1 Signaling Pathway

ASK1 is a key component of the MAPK signaling pathway, which is involved in cellular responses to stress, leading to apoptosis and inflammation. Inhibition of ASK1 is a potential therapeutic strategy for various diseases.

Caption: Inhibition of the ASK1 signaling pathway by a 6-bromoquinoxaline derivative.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development.

Caption: Inhibition of the Pim-1 kinase signaling pathway by a 6-bromoquinoxaline derivative.

Conclusion

The crystallographic analysis of 6-bromoquinoxaline derivatives provides essential structural insights for the development of novel therapeutic agents. The detailed understanding of their three-dimensional structures, facilitated by the experimental protocols outlined in this guide, allows for the rational design of more potent and selective inhibitors of key biological targets, such as the ASK1 and Pim-1 kinases. The continued exploration of the synthesis and crystallographic characterization of this important class of compounds will undoubtedly accelerate the discovery of new and effective drugs.

References

Methodological & Application

Synthesis of 6-Bromoquinoxaline via Hinsberg Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromoquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal. This guide includes both conventional and microwave-assisted procedures, comprehensive characterization data, and an overview of the applications of 6-bromoquinoxaline in drug discovery and development.

Introduction

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 6-position of the quinoxaline ring provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery programs. These derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

The Hinsberg condensation, a reaction between an ortho-diamine and a 1,2-dicarbonyl compound, is a classical and efficient method for the synthesis of quinoxalines. This application note details the synthesis of 6-bromoquinoxaline from commercially available starting materials, providing researchers with reliable protocols for its preparation.

Applications in Drug Development

The 6-bromoquinoxaline moiety is a key building block in the development of novel therapeutic agents. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Quinoxaline derivatives are well-known for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver. The bromine substituent on the quinoxaline ring can serve as a strategic point for derivatization to optimize anticancer potency.

Kinase Inhibition: Many quinoxaline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases. The 6-bromoquinoxaline scaffold can be elaborated to design potent and selective kinase inhibitors. For instance, certain 6-bromo-quinoxaline derivatives have been investigated as potent inhibitors of kinases like Pim-1 and Pim-2, which are involved in cell survival and proliferation.[1]

Experimental Protocols

This section provides two detailed protocols for the synthesis of 6-bromoquinoxaline via the Hinsberg condensation of 4-bromo-1,2-phenylenediamine and glyoxal: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Synthesis of 6-Bromoquinoxaline

This protocol describes a traditional approach using conventional heating.

Materials:

-

4-bromo-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

-

Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-bromoquinoxaline.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromoquinoxaline

This protocol offers a more rapid and energy-efficient synthesis using microwave irradiation.[2]

Materials:

-

4-bromo-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Microwave-safe reaction vessel

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, place 4-bromo-1,2-phenylenediamine (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq).

-

Add a minimal amount of ethanol to ensure homogeneity.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120-150 °C for 5-15 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purify the crude product as described in the conventional protocol (steps 6-9).

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of 6-bromoquinoxaline.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reactants | ||

| 4-bromo-1,2-phenylenediamine | 1.0 eq | 1.0 eq |

| Glyoxal (40% aq.) | 1.1 eq | 1.1 eq |

| Reaction Conditions | ||

| Solvent | Ethanol | Ethanol (minimal) |

| Temperature | Reflux | 120-150 °C |

| Time | 2-4 hours | 5-15 minutes |

| Product | ||

| Yield | Moderate to Good | Good to Excellent |

| Characterization | ||

| Melting Point (°C) | 49-51 | 49-51 |

| ¹H NMR (CDCl₃, ppm) | δ 8.85 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H), 8.20 (d, J=2.2 Hz, 1H), 8.00 (d, J=8.9 Hz, 1H), 7.85 (dd, J=8.9, 2.2 Hz, 1H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 146.9, 145.8, 143.5, 141.6, 133.5, 131.2, 130.9, 122.3 | |

| Mass Spec (m/z) | [M]+ at 208.9, [M+2]+ at 210.9 |

Visualizations

Hinsberg Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of 6-bromoquinoxaline via the Hinsberg condensation.

Caption: Experimental workflow for the synthesis of 6-bromoquinoxaline.

Hinsberg Condensation Mechanism

The following diagram illustrates the reaction mechanism for the Hinsberg condensation of an o-phenylenediamine with glyoxal.

Caption: Reaction mechanism of the Hinsberg quinoxaline synthesis.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromoquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-bromoquinoxaline derivatives utilizing microwave-assisted methodologies. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.[5] Microwave-assisted synthesis presents a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

| Starting Materials | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

| 4-bromo-1,2-diaminobenzene, Oxalic acid dihydrate | Glacial acetic acid | 120-150 °C | 10-20 min | High | |

| 4-bromo-o-phenylenediamine, Oxalic acid | Ethanol/4 M HCl | Not specified (conventional reflux) | 4-6 hours | - |

Table 2: Microwave-Assisted Synthesis of Substituted 6-Aminoquinoxalines

| Starting Material | Nucleophile | Microwave Conditions | Reaction Time | Yield | Reference |

| 6-fluoro-quinoxaline | Pyrrolidine | 200 °C | 30 min | Moderate to excellent | |

| 2,3-Difuryl substituted 6-fluoroquinoxaline | Cyclic secondary amines | Not specified | 30 min | Excellent | |

| 2,3-dimethyl- or 2,3-di-p-tolyl- substituted 6-fluoroquinoxaline | Amines | Not specified | Prolonged | - |

Table 3: Synthesis of 6-Bromoquinoxaline

| Starting Materials | Solvent | Reaction Conditions | Reaction Time | Yield | Reference |

| Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide | Glacial acetic acid | Reflux | 20 h | 50% | |

| Quinoxaline, N-Bromosuccinimide (NBS), Benzoyl peroxide | DMF | Reflux | 20 h | 51% |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione

Materials:

-

4-bromo-1,2-diaminobenzene

-

Oxalic acid dihydrate

-

Glacial acetic acid

-

Microwave-safe reaction vessel

-

Microwave reactor

-

Vacuum filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine 4-bromo-1,2-diaminobenzene (0.935 g, 5 mmol) and oxalic acid dihydrate (0.63 g, 5 mmol).

-

Add glacial acetic acid (10 mL) to the vessel to act as a solvent and energy transfer medium.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature between 120-150 °C for 10-20 minutes. The optimal time and temperature should be determined empirically for the specific microwave system being used.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).

-

Dry the purified product under vacuum.

Protocol 2: General Microwave-Assisted Synthesis of Substituted Quinoxalines

Materials:

-

Substituted-o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene)

-

1,2-diketone

-

MgBr₂·OEt₂ (Magnesium bromide etherate)

-

Quartz tube

-

Teflon vial with screw cap

-

Microwave oven

-

Ethyl acetate

-

Water

Procedure:

-

In a quartz tube, combine the substituted-o-phenylenediamine (0.001 mol), the 1,2-diketone (0.001 mol), and MgBr₂·OEt₂ (0.004 mol).

-

Insert the quartz tube into a Teflon vial and securely screw the cap.

-

Subject the vial to microwave irradiation for 1-2.5 minutes. It is recommended to use intervals, for example, 5 cycles of 30 seconds each.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the reaction mixture to cool to room temperature.

-

Extract the product with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with water (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Caption: Workflow for the microwave-assisted synthesis of 6-bromoquinoxaline derivatives.

Caption: Inhibition of ASK1 signaling pathway by 6-bromoquinoxaline derivatives.

References

6-Bromoquinoxaline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromoquinoxaline is a key heterocyclic building block in organic synthesis, prized for its versatile reactivity and the prevalence of the quinoxaline core in a wide array of biologically active compounds and functional materials. The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and biological activity data for key transformations involving 6-bromoquinoxaline, highlighting its utility in medicinal chemistry and materials science.

Key Applications in Organic Synthesis

6-Bromoquinoxaline serves as a versatile precursor for the synthesis of a wide range of derivatives through palladium-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinoxalines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 6-bromoquinoxaline and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl quinoxalines, which are common motifs in pharmacologically active molecules.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 6-bromoquinoxaline.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-Bromo-haloquinoxalines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 85-95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 80-90 | [1] |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 82-92 | [1] |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 75-85 | [1] |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | 70-80 | [1] |